Acetyl benzoyl peroxide
Description
Significance of Diacyl Peroxides in Contemporary Chemical Sciences
Diacyl peroxides are a class of organic compounds characterized by two acyl groups linked by a peroxide bridge (-O-O-). numberanalytics.com Their significance in modern chemistry stems primarily from the inherent weakness of the oxygen-oxygen single bond, which has a bond dissociation energy of approximately 30–35 kcal/mol. wiley.com This labile bond readily undergoes homolytic cleavage upon thermal or photochemical induction, generating highly reactive acyloxy radicals. researchgate.netrsc.org
These radicals serve as potent initiators for a wide array of chemical transformations, most notably in free-radical polymerization for the synthesis of polymers like polystyrene, polyvinyl chloride (PVC), and polymethyl methacrylate (B99206) (PMMA). taylorandfrancis.comwikipedia.orgencyclopedia.pub Beyond polymerization, diacyl peroxides are valuable reagents in organic synthesis, where they act as sources of alkyl and aryl radicals for C-H/N-H functionalization, addition to unsaturated bonds, and late-stage modification of complex bioactive molecules. researchgate.netrsc.org Their utility also extends to serving as one-electron oxidants and as precursors in stereoselective alkylations and the synthesis of functionalized amino acids. researchgate.netub.edunih.gov The versatility and reactivity of diacyl peroxides have established them as indispensable tools in both industrial and academic research, driving innovations in materials science and synthetic methodology. nih.govbeilstein-journals.org
Historical Trajectories and Early Academic Investigations of Acetyl Benzoyl Peroxide
The study of organic peroxides dates back to the mid-19th century, with the first synthesis of a diacyl peroxide, benzoyl peroxide, reported by Brodie in 1858. escholarship.org The development of unsymmetrical or mixed diacyl peroxides like this compound followed as chemists began to explore the synthesis and reactivity of peroxides with different acyl groups. Early investigations into such compounds were often extensions of the work on their symmetrical counterparts.
Specific early academic work on this compound focused on its decomposition kinetics and the nature of the radicals produced. A notable study involved the photolysis of this compound isolated in an argon matrix. This research provided critical insights into the stability of the resulting acetoxy and benzoyloxy radicals and their propensity for decarboxylation. acs.org Such fundamental studies were crucial in establishing the reactivity paradigms for unsymmetrical diacyl peroxides, highlighting how the different acyl groups influence the decomposition pathways and the subsequent radical reactions. The preparation of various diacyl peroxides, including mixed varieties, was further systematized by methods using reagents like N,N'-dicyclohexylcarbodiimide, which facilitated their synthesis from the corresponding carboxylic acids and peroxy acids. acs.org
Fundamental Chemical Structure and Reactivity Paradigms of this compound
This compound is an organic peroxide with the chemical formula C₉H₈O₄. nih.gov Its structure features an acetyl group (CH₃CO) and a benzoyl group (C₆H₅CO) linked by a peroxide bridge (-O-O-). This asymmetry is central to its reactivity.
The core of its reactivity lies in the facile homolytic cleavage of the weak O-O bond. wikipedia.org Upon initiation by heat or UV light, the molecule decomposes to form an acetoxy radical and a benzoyloxy radical. acs.orgresearchgate.net
Decomposition Pathway: CH₃C(O)OOC(O)C₆H₅ → CH₃C(O)O• + •OC(O)C₆H₅
These initial acyloxy radicals can then undergo subsequent reactions, most commonly decarboxylation, to yield a methyl radical and a phenyl radical, respectively, along with carbon dioxide. researchgate.net The relative rates of these decomposition and decarboxylation steps are influenced by factors such as solvent, temperature, and the stability of the resulting radicals. numberanalytics.comchemicalpapers.com The benzoyloxy radical is known to be relatively more stable than the acetoxy radical, influencing the distribution of products in subsequent reactions. This predictable, yet distinct, generation of two different carbon-centered radicals from a single precursor makes this compound a useful tool in radical chemistry, allowing for the introduction of both acetyl and benzoyl moieties or their corresponding radical-derived fragments into a target molecule.
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₉H₈O₄ |
| Molecular Weight | 180.16 g/mol |
| IUPAC Name | acetyl benzenecarboperoxoate |
| Physical Description | White crystalline solid |
| CAS Number | 644-31-5 |
Source: PubChem CID 12568 nih.gov
Overview of Key Research Domains and Emerging Trends in this compound Chemistry
Current research involving this compound and other unsymmetrical diacyl peroxides continues to build upon their foundational role as radical initiators. A significant area of application remains in polymer chemistry, where the controlled generation of radicals is essential for synthesizing polymers with specific properties. cmferesearch.com
Emerging trends focus on leveraging the unique reactivity of unsymmetrical peroxides for more sophisticated synthetic applications. These include:
Stereoselective Synthesis: The use of chiral diacyl peroxides in diastereoselective alkylation reactions represents a frontier in creating complex molecules with high stereocontrol. ub.edu
Functionalized Material Development: Research into the photolysis of amino acid-derived diacyl peroxides is opening new pathways for the synthesis of complex and orthogonally protected bis(amino acids), which are building blocks for novel peptides and polymers. nih.gov
Flow Chemistry: To address the inherent instability of many organic peroxides, continuous flow synthesis methods are being developed. This allows for the safe, in-situ generation and immediate use of peroxides, minimizing the hazards associated with their storage and handling. unibe.ch
Eco-Friendly Polymerization: There is a growing trend towards developing more sustainable chemical processes. This includes the creation of eco-friendly organic peroxides and their use in green polymerization techniques, aiming to reduce volatile organic compound (VOC) emissions and improve biodegradability. gminsights.combusinessresearchinsights.com
These research domains highlight a shift from using diacyl peroxides as simple initiators to employing them as highly specific reagents for complex and targeted chemical transformations, with an increasing emphasis on safety and sustainability. polarismarketresearch.comsnsinsider.com
Table 2: Mentioned Chemical Compounds
| Compound Name | Chemical Formula |
|---|---|
| This compound | C₉H₈O₄ |
| Benzoyl peroxide | (C₆H₅CO)₂O₂ |
| Carbon dioxide | CO₂ |
| N,N'-Dicyclohexylcarbodiimide | C₁₃H₂₂N₂ |
| Polymethyl methacrylate | (C₅H₈O₂)n |
| Polystyrene | (C₈H₈)n |
Structure
2D Structure
3D Structure
Properties
CAS No. |
644-31-5 |
|---|---|
Molecular Formula |
C9H8O4 |
Molecular Weight |
180.16 g/mol |
IUPAC Name |
acetyl benzenecarboperoxoate |
InChI |
InChI=1S/C9H8O4/c1-7(10)12-13-9(11)8-5-3-2-4-6-8/h2-6H,1H3 |
InChI Key |
PDAVOLCVHOKLEO-UHFFFAOYSA-N |
SMILES |
CC(=O)OOC(=O)C1=CC=CC=C1 |
Canonical SMILES |
CC(=O)OOC(=O)C1=CC=CC=C1 |
boiling_point |
130 °C @ 19 mm Hg |
Color/Form |
White crystals WHITISH NEEDLES FROM PETROLEUM ETHER |
melting_point |
37.0 °C 37 °C |
Other CAS No. |
644-31-5 |
physical_description |
Acetyl benzoyl peroxide appears as a solution containing less than 40% by mass of the white crystalline solid in a nonvolatile solvent. Dilution moderates reactivity of the pure solvent. Irritating to the skin, eyes and mucous membranes. |
solubility |
0.00 M Moderately soluble in ether, chloroform, and carbon tetrachloride; slightly soluble in mineral oils and alcohol. In water, 639 mg/l @ 25 °C. |
Origin of Product |
United States |
Synthetic Methodologies and Precursor Chemistry of Acetyl Benzoyl Peroxide
Established Reaction Pathways for Acetyl Benzoyl Peroxide Synthesis
The synthesis of unsymmetrical diacyl peroxides like this compound can be achieved through several established chemical routes. These pathways typically involve the reaction of a peroxide source with acylating agents.
One of the primary methods for synthesizing diacyl peroxides involves the use of carboxylic acid derivatives as precursors. For an unsymmetrical peroxide like this compound, this can involve the reaction between two different carboxylic acid derivatives or a derivative and a peroxy-acid.
A known route involves the reaction of benzaldehyde (B42025) with acetic anhydride (B1165640) in the presence of an oxygen-containing gas and a radical initiator like dibenzoyl peroxide. nih.gov Another approach involves the reaction between benzoyl chloride and acetic acid, which can form a mixed acetic benzoic anhydride intermediate. wikipedia.org This intermediate can then be subjected to peroxidation. The initial synthesis of acetic anhydride itself was accomplished by reacting potassium acetate (B1210297) with benzoyl chloride, highlighting the close relationship between these precursors. atamanchemicals.com
The general principle relies on the electrophilic nature of the carbonyl carbon in carboxylic acid derivatives like acid chlorides and anhydrides, making them susceptible to attack by a nucleophilic oxygen source. atamanchemicals.comsoka.ac.jp
A common and versatile strategy for preparing diacyl peroxides utilizes hydrogen peroxide as the oxygen source, which reacts with acylating agents such as acyl chlorides or anhydrides. wikipedia.org The synthesis of the symmetrical benzoyl peroxide is commercially produced by reacting benzoyl chloride with hydrogen peroxide in the presence of a base, typically sodium hydroxide (B78521). researchgate.netatamanchemicals.comwikipedia.org
The general reaction proceeds as follows: 2 RCOCl + H₂O₂ + 2 NaOH → (RCO)₂O₂ + 2 NaCl + 2 H₂O wikipedia.org
To synthesize the unsymmetrical this compound, a two-step approach is often employed. First, a peroxy acid, such as peroxyacetic acid, is formed. This can be done by reacting acetic anhydride with hydrogen peroxide. Subsequently, the peroxyacetic acid is reacted with benzoyl chloride to yield this compound. wikipedia.orgresearchgate.net Kinetic studies have been performed on the reaction of benzoyl chloride with peracetic acid, confirming this pathway. researchgate.net
Alternatively, peroxybenzoic acid can be generated from the perhydrolysis of benzoyl chloride or benzoyl peroxide and then reacted with an acetylating agent. capes.gov.br The hydroperoxide anion (HOO⁻), formed under basic conditions, is a more potent nucleophile than the hydroxide ion, which facilitates the attack on the acyl chloride. wikipedia.org
Optimization of Reaction Conditions and Yields in this compound Production
Maximizing the yield and purity of this compound requires careful optimization of several reaction parameters. Due to the thermal instability of the peroxide bond, temperature control is paramount throughout the synthesis and workup process.
Key parameters for optimization include:
Temperature: Low temperatures, often at or below room temperature (e.g., 0–30 °C), are crucial to prevent the premature decomposition of the peroxide product and intermediates. sciencemadness.orggoogle.com
pH Control: In reactions involving hydrogen peroxide and a base, maintaining the appropriate pH is essential. For benzoyl peroxide synthesis, a basic medium (pH 10-14) is used to generate the nucleophilic per-anion while avoiding side reactions. sciencemadness.orggoogle.com
Molar Ratios of Reactants: The stoichiometry of the reactants, such as the ratio of benzoyl chloride to hydrogen peroxide and sodium hydroxide, must be precisely controlled to ensure complete reaction and minimize byproducts. google.com
Catalysts: While not always required, certain catalysts can improve reaction efficiency. In some organic peroxide syntheses, phase transfer catalysts are used to facilitate the reaction between aqueous and organic phases.
Process Technology: The shift from batch processing to continuous flow processes offers significant advantages for optimizing the production of hazardous materials like organic peroxides. google.com Continuous flow reactors allow for superior temperature control, rapid mixing, and shorter reaction times, which can lead to higher yields and improved safety. google.com For instance, a continuous flow process for tert-amyl hydrogen peroxide reduced production time to under 4 minutes with yields of 79% or higher. google.com
The table below summarizes typical conditions optimized for the synthesis of benzoyl peroxide, which are analogous to those required for this compound.
| Parameter | Optimized Condition | Rationale | Source |
| Reaction Temperature | 0–30 °C | Prevents thermal decomposition of peroxide. | google.com |
| pH | 10–14 | Promotes formation of nucleophilic per-anion. | google.com |
| Reactant Molar Ratio | NaOH:Benzoyl Chloride (1.1-1.5):1 | Ensures complete reaction of the acid chloride. | google.com |
| Reactant Molar Ratio | H₂O₂:Benzoyl Chloride (0.5-0.7):1 | Controlled amount of the peroxide source. | google.com |
| Process Type | Continuous Flow | Enhances safety, temperature control, and yield. | google.com |
Green Chemistry Principles and Sustainable Approaches in this compound Synthesis
The production of organic peroxides is increasingly being viewed through the lens of green chemistry, aiming to reduce environmental impact and improve safety. globalmarketstudies.com Key principles include the use of less hazardous reagents, development of catalytic methods, and optimization of processes to reduce waste and energy consumption. usite.proacs.org
Sustainable approaches applicable to this compound synthesis include:
Alternative Solvents and Reagents: Replacing hazardous organic solvents with water or greener solvent alternatives is a primary goal. innovareacademics.in For example, using hydrogen peroxide is a greener approach compared to many other oxidizing agents as its primary byproduct is water. innovareacademics.in
Catalysis: The use of heterogeneous catalysts is being explored to replace homogeneous acid or base catalysts. polymtl.ca Heterogeneous catalysts can be easily separated from the reaction mixture by filtration, simplifying purification and allowing for catalyst recycling. researchgate.net
Energy Efficiency: Employing energy-efficient techniques like microwave irradiation can accelerate reaction rates, often leading to shorter reaction times and cleaner reactions with higher yields. researchgate.net
Atom Economy: Designing synthetic routes that maximize the incorporation of all reactant atoms into the final product is a core principle. Continuous flow processes can contribute to better atom economy by minimizing side reactions and improving yield. google.com
Bio-based Feedstocks: There is growing research into using renewable biological sources, such as fatty acids or vegetable oils, as precursors for organic peroxides to reduce reliance on fossil fuels. usite.pro
Purification and Isolation Techniques for Research-Grade this compound
Obtaining research-grade this compound requires meticulous purification to remove unreacted precursors, catalysts, and byproducts such as benzoic acid and acetic acid.
Standard laboratory and industrial purification procedures include several steps:
Filtration: The crude solid peroxide is first isolated from the reaction mixture by filtration. sciencemadness.orggoogle.com
Washing: The filter cake is washed extensively to remove impurities. A typical sequence involves washing with water to remove inorganic salts (e.g., NaCl) and water-soluble precursors. sciencemadness.org A subsequent wash with a cold solvent mixture, such as ethanol (B145695) and water, can help remove organic impurities. google.com In some methods, an alkaline solution (e.g., ammonium (B1175870) bicarbonate) is used as the medium, followed by filtration and washing. google.com
Recrystallization: For high-purity material, recrystallization is the most effective method. This involves dissolving the crude peroxide in a suitable solvent (e.g., dichloromethane) at a controlled temperature and then inducing crystallization by adding a second solvent in which the peroxide is less soluble (e.g., ethanol) and/or by cooling the solution to low temperatures (e.g., -5 °C). google.com This process yields a product with purity often exceeding 99%. google.com
Drying: The purified crystals are carefully dried under conditions that prevent decomposition, such as air drying or vacuum drying at low temperatures.
For specialized research applications requiring ultra-pure samples for spectroscopic analysis, matrix isolation is employed. This advanced technique involves isolating individual molecules of this compound within an inert, solid matrix (e.g., solid argon) at cryogenic temperatures. This prevents intermolecular reactions and allows for detailed photochemical and spectroscopic studies of the isolated molecule. acs.orgacs.org
Mechanistic Investigations of Chemical Transformations of Acetyl Benzoyl Peroxide
Homolytic Cleavage Dynamics of the Peroxide Bond
The primary and most studied transformation of acetyl benzoyl peroxide involves the homolytic cleavage of the O-O bond. This process generates highly reactive radical species that drive subsequent reactions.
The generated benzoyloxy and acetoxy radicals are unstable and can undergo subsequent decarboxylation to yield a phenyl radical and a methyl radical, respectively, along with carbon dioxide. acs.orgibm.com The photolysis of this compound isolated in an argon matrix has shown the production of methyl benzoate (B1203000), a methyl-phenyl radical pair, and carbon dioxide. ibm.com Studies using coordination ionspray tandem mass spectrometry have also indicated that the decomposition of silver ion adducts of this compound proceeds through homolytic cleavage of the O-O bond followed by decarboxylation of the resulting radicals. nih.gov
The decomposition kinetics of diacyl peroxides like this compound are influenced by their structure. Aromatic diacyl peroxides are generally more stable than their aliphatic counterparts. ijrpc.com The decomposition of this compound can occur via a chain mechanism, and the contribution of induced decomposition tends to decrease as the reaction progresses. researchgate.net
The solvent environment plays a significant role in the decomposition of this compound and the subsequent reactivity of the generated radicals. The rate of decomposition and the nature of the products formed can vary considerably with the solvent used.
The decomposition of benzoyl and acetyl benzoyl peroxides in methanol-d4 (B120146) has been studied, demonstrating that the solvent molecules can become more active under certain conditions, such as microwave irradiation, compared to thermolysis. researchgate.net The solubility of similar peroxides, like benzoyl peroxide, is inversely related to the solvent's polarity, with greater solubility observed in semipolar solvents. nih.gov this compound itself is moderately soluble in ether, chloroform, and carbon tetrachloride, and slightly soluble in mineral oils and alcohol. nih.gov
The stability of benzoyl peroxide in solution is dependent on the solvent, its concentration, and the temperature. nih.gov For example, it is least stable in PEG 400, but its stability improves with the addition of water. nih.gov In the case of this compound, it is decomposed by water. echemi.comchemicalbook.com The rate of reaction between benzoyl peroxide and phenols varies significantly with the solvent, with no direct correlation to the dielectric constant. lookchem.com The rates are slower in solvents that can form strong hydrogen bonds. lookchem.com
The nature of the solvent can also influence the reaction pathways of the generated radicals. For instance, in the presence of ethers, a radical chain decomposition of benzoyl peroxide can occur. lookchem.com Studies on the thermal decomposition of acetyl peroxide in various solvents, including isooctane, cyclohexane, benzene (B151609), and toluene, have shown that the rate and activation energy are influenced by the solvent. lookchem.com
Radical Propagation and Termination Mechanisms in this compound Systems
Once the initial radicals are formed from the homolytic cleavage of this compound, they can participate in propagation and termination steps, particularly in the context of polymerization reactions.
In the initiation of polymerization, a free radical generated from an initiator like this compound attaches to a monomer molecule, creating a new, larger radical. doubtnut.comshaalaa.com This new radical can then react with another monomer molecule in a chain propagation step, leading to the rapid growth of a polymer chain. shaalaa.comyoutube.com
Chain termination occurs when the growing polymer chains are deactivated. shaalaa.com This can happen through the reaction of a growing radical with another radical to form a stable, non-reactive polymer molecule. doubtnut.com Dissolved oxygen can also act as an efficient terminator of the radical chain, which decreases the rate of peroxide decomposition. researchgate.net
The specific mechanisms of propagation and termination can be influenced by the reaction conditions and the monomers present. For example, in the benzoyl peroxide initiated addition of carbon tetrachloride to olefins, initiation involves the addition of benzoate and phenyl radicals to the double bond. researchgate.net
Heterolytic Reaction Pathways and Ionic Decomposition (if applicable)
While homolytic cleavage is the predominant pathway for the decomposition of this compound, the possibility of heterolytic or ionic pathways exists under certain conditions, though it is less common.
Research on the reaction of acyl peroxides with phenols suggests a non-radical, bimolecular "four-center" process without the formation of free radicals. lookchem.com This reaction is accelerated by electron-donating groups on the phenol (B47542) and is not catalyzed by acids or bases. lookchem.com
In mass spectrometry studies involving silver ion adducts of this compound, the observed fragmentation is consistent with homolytic cleavage. nih.gov However, the interaction with the silver ion introduces a charged species, and the subsequent reactions could have some ionic character. It is important to note that the observation of free radical collision-induced dissociation (CID) modes is uncommon in mass spectrometry, but these pathways are consistent with known solution and gas-phase processes for peroxides. nih.gov
Role of Catalysts and Inhibitors in Modulating this compound Reactivity
The reactivity of this compound can be significantly altered by the presence of catalysts and inhibitors.
Catalysts: Certain compounds can accelerate the decomposition of peroxides. For instance, the reaction of benzoyl peroxide with phenols is accelerated by electron-supplying groups on the phenol. lookchem.com The decomposition of benzoyl peroxide can also be induced by tertiary amines, which involves the initial formation of an unstable intermediate that can decompose through both radical and non-radical pathways. researchgate.net The presence of a catalyst, often a transition metal like cobalt, iron, or manganese, can cause rapid decomposition of peroxides, potentially leading to an explosion. noaa.gov
Inhibitors: Conversely, some substances can slow down or prevent the decomposition of this compound. Radical traps, such as certain monomers or iodine, have been shown to have no effect on the rate of the non-radical reaction between benzoyl peroxide and phenols. lookchem.com However, in radical chain decompositions, inhibitors play a crucial role. Dissolved oxygen can efficiently terminate radical chains, thereby decreasing the rate of peroxide decomposition. researchgate.netresearchgate.net In the context of polymerization, inhibitors are substances that can react with the generated radicals to stop the chain reaction.
The stability of benzoyl peroxide formulations can be improved by preventing its degradation, which can be influenced by factors like pH and the presence of stabilizing agents. google.com
Intermediate Species Characterization and Elucidation of Reaction Networks
Low-temperature photochemical studies using matrix isolation infrared spectroscopy have allowed for the observation of methyl and phenyl radicals generated from this compound. acs.org The photolysis of this compound isolated in an argon matrix has been used to study the stability of the initially formed benzoyloxy and acetoxy radicals towards decarboxylation. acs.org
Chemically induced dynamic nuclear polarization (CIDNP) has been observed during the decomposition of benzoyl and acetyl benzoyl peroxides, indicating the presence of geminal radical pairs involving labile acyloxyl radicals. researchgate.net Mass spectrometry techniques, specifically coordination ionspray tandem mass spectrometry with silver ions, have been employed to analyze diacyl peroxides and propose fragmentation pathways involving homolytic cleavage and subsequent radical reactions. nih.gov The bis-diacylperoxide complex with a silver ion shows collision-induced dissociation pathways that involve free radical cross-coupling of the two diacyl peroxide molecules. nih.gov
Advanced Analytical and Spectroscopic Characterization of Acetyl Benzoyl Peroxide Systems
Spectroscopic Methodologies for Structural Analysis and Purity Assessment
Spectroscopy offers a powerful, non-invasive window into the molecular world of acetyl benzoyl peroxide. By probing the interactions of molecules with electromagnetic radiation, these techniques provide fundamental information on structure, bonding, and the presence of highly reactive radical species.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for investigating the decomposition mechanisms of this compound. Studies on the decomposition of this compound in deuterated methanol (B129727) (methanol-d4) have demonstrated that even in high magnetic field spectrometers, chemically-induced dynamic nuclear polarization (CIDNP) can be observed. researchgate.net This phenomenon provides critical evidence for the involvement of radical pairs in the reaction pathway. The observation of spin correlation in geminal radical pairs, which include labile acyloxyl radicals, confirms the homolytic cleavage of the peroxide bond. researchgate.net
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides a characteristic "fingerprint" of this compound and its degradation products by probing their molecular vibrations.
Raman spectroscopy is particularly effective for characterizing the peroxide bond itself. researchgate.net Unlike in IR spectra, the symmetric peroxy bond (O-O) in diacyl peroxides gives a distinct Raman signal. researchgate.net Studies on various substituted benzoyl peroxides have shown that the O-O stretching frequency, ν(O-O), appears in the range of 850 to 899 cm⁻¹. researchgate.net This frequency is sensitive to the electronic nature of the substituents on the phenyl ring; electron-releasing groups cause a shift to lower frequencies, while electron-withdrawing groups shift it to higher frequencies. researchgate.net
Table 1: Characteristic IR Vibrational Modes of Radical Species
| Radical Species | Vibrational Mode | Wavenumber (cm⁻¹) |
| Methyl Radical (CH₃) | Out-of-plane bend | Known reference spectrum dss.go.th |
| Phenyl Radical (C₆H₅) | Various modes | Identified via matrix isolation acs.org |
This table is generated based on findings from matrix isolation IR spectroscopy studies.
Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is an indispensable technique for the direct detection and identification of paramagnetic species, such as the free radicals generated during the decomposition of this compound.
The homolysis of this compound produces transient radicals, including acyloxyl and alkyl/aryl radicals. ESR spectroscopy can detect these species, confirming their presence in the reaction system. For example, during the photolysis of diaroyl peroxides, ESR studies have identified the formation of aroyloxyl and aryl radicals. datapdf.com In some experiments, spin trapping agents like phenyl-N-tert-butylnitrone (PBN) are used. datapdf.com At high concentrations of PBN, the benzoyloxyl spin adduct is the primary species detected, whereas at low PBN concentrations, the phenyl radical spin adduct is observed. datapdf.com This indicates a sequence where the benzoyloxyl radical is formed first and can then decarboxylate to form the phenyl radical. datapdf.com In-situ ESR studies have also demonstrated that radicals produced from the cleavage of compounds like this compound can add to olefinic bonds, allowing for the observation of the resulting adduct radicals. dss.go.th
Table 2: Radicals from this compound Decomposition Identified by ESR/EPR
| Radical | Precursor | Detection Method |
| Benzoyloxyl Radical | This compound | ESR/EPR, often with spin trapping datapdf.com |
| Phenyl Radical | Decarboxylation of Benzoyloxyl Radical | ESR/EPR, often with spin trapping datapdf.com |
| Methyl Radical | This compound | Inferred from products; directly observed with other methods dss.go.th |
This table summarizes radical intermediates confirmed through ESR/EPR spectroscopic studies.
Chromatographic Techniques for Separation and Quantification in Research Samples
Chromatographic methods are essential for separating the complex mixtures that result from reactions involving this compound and for quantifying the various components.
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for monitoring the progress of reactions involving this compound and for assessing the purity of both reactants and products. In synthetic applications where this compound is used as an oxidation catalyst, HPLC is employed to track the conversion of starting materials and the formation of products. google.comgoogle.com For instance, in certain multi-step syntheses, chiral HPLC analysis has been used to monitor reaction conversion, and standard HPLC has been used to confirm the hydrolysis of ester intermediates into their corresponding acids. google.comgoogle.com This allows for precise control over reaction times and conditions to optimize yield and purity.
Gas Chromatography (GC) is the preferred method for the analysis of volatile products that arise from the decomposition or subsequent reactions of this compound. The thermal or photochemical breakdown of this compound can generate a variety of volatile small molecules. GC, often coupled with a mass spectrometer (GC-MS), allows for the effective separation and identification of these compounds. researchgate.netgoogle.com The analysis of volatile organic peroxides by gas-liquid chromatography has been established as a viable method, provided that appropriate column temperatures and pressures are used to prevent on-column decomposition. researchgate.net In processes where this compound is used as a polymerization initiator, GC analysis is critical for monitoring the concentration of unreacted monomers and the formation of volatile byproducts. epa.gov
Mass Spectrometry (MS) for Fragmentation Pathway Analysis and Metabolite Identification
Mass spectrometry (MS) is an indispensable tool for elucidating the structure and fragmentation behavior of organic peroxides, which are often thermally labile. acs.orgnih.gov The analysis of this compound by MS, particularly using soft ionization techniques, reveals complex fragmentation pathways that are crucial for its identification and for understanding its decomposition mechanisms.
Coordination Ionspray Tandem Mass Spectrometry (CIS-MS/MS) with silver ion coordination has been effectively used to analyze diacyl peroxides like this compound. acs.orgnih.gov In this method, two primary silver ion adducts are formed: [M + Ag + solvent]⁺ and a bis-diacylperoxide complex, [M + Ag + M]⁺. Collision-induced dissociation (CID) of these adducts provides distinct structural information. The decomposition of the [M + Ag + solvent]⁺ adduct proceeds through homolytic cleavage of the weak O-O bond, which is followed by the decarboxylation of the resulting radicals. acs.orgnih.gov The fragmentation of the [M + Ag + M]⁺ complex also involves homolysis of the O-O bond, but it is followed by free radical cross-coupling of the two peroxide molecules coordinated to the silver ion. This process leads to the formation of products such as dibenzoyl peroxide, phenyl benzoate (B1203000), and biphenyl. acs.orgnih.gov These free radical pathways observed in the gas phase are consistent with known solution and gas-phase processes for peroxides. acs.orgnih.gov
Electrospray ionization (ESI) tandem mass spectrometry (MS/MS) with ammonium (B1175870) acetate (B1210297) is another powerful technique for structural analysis. wiley.com Using this method, this compound forms an ammonium adduct, [M + NH₄]⁺. The CID experiments on this adduct show three main fragmentation pathways. The predominant pathway involves the homolytic cleavage of the O-O bond to generate a radical cation, followed by decarboxylation of the resulting carboxyl radical. wiley.com This gas-phase fragmentation mirrors the typical reaction pathways for diacyl peroxides in solution. wiley.com The fragmentation patterns of similar compounds, such as propionylbenzoyl peroxide, show analogous pathways, though with some differences in the abundance of certain fragments. wiley.com For instance, the fragmentation of propionylbenzoyl peroxide yields protonated benzoic acid, a fragment not observed with this compound. wiley.com
The table below summarizes the major fragmentation pathways and significant ions observed in the mass spectrometric analysis of this compound.
Table 1: Key Mass Spectrometry Fragmentation Data for this compound
| Precursor Ion | Technique | Key Fragmentation Pathway | Resulting Products/Fragments | Citation |
|---|---|---|---|---|
| [M + Ag + solvent]⁺ | CIS-MS/MS | Homolytic O-O bond cleavage followed by decarboxylation | Generates fragmentation products from resultant radicals. | acs.orgnih.gov |
| [M + Ag + M]⁺ | CIS-MS/MS | Homolysis of O-O bond and free radical cross-coupling | Dibenzoyl peroxide, Phenyl benzoate, Biphenyl | acs.orgnih.gov |
Hyphenated Techniques for Comprehensive Chemical Profiling
Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are essential for the comprehensive chemical profiling of complex mixtures and for impurity analysis. ajrconline.orgijpsr.com These techniques combine the high-resolution separation power of chromatography with the specific identification capabilities of spectroscopy, offering shorter analysis times, enhanced selectivity, and a higher degree of automation. ijpsr.comresearchgate.net
The most common and powerful hyphenated techniques include Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS), LC-Nuclear Magnetic Resonance (LC-NMR), and LC-Fourier Transform Infrared Spectroscopy (LC-FTIR). ajrconline.orgijpsr.com LC-MS, in particular, is a highly specific and sensitive analytical technique for a wide range of analytes, from small molecules to large biopolymers. researchgate.net It allows for the separation of target analytes from complex matrices before their introduction into the mass spectrometer for definitive identification and quantification. researchgate.net
For the analysis of this compound and related diacyl peroxides, tandem mass spectrometry techniques, which are a form of hyphenated technology, have proven to be particularly valuable.
Coordination Ionspray Tandem Mass Spectrometry (CIS-MS/MS): As detailed in the previous section, this technique couples a soft ionization method with tandem mass spectrometry. It has been successfully applied to the analysis of this compound by forming silver adducts that can be selectively dissociated to reveal detailed structural information and unique free-radical fragmentation pathways. acs.orgnih.gov
Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS): This is another powerful LC-MS based method used for the structural analysis of diacyl peroxides. wiley.com It allows for the characterization of this compound through the fragmentation of its ammonium adducts, providing insights into bond homolysis and reaction pathways that correspond to its behavior in solution. wiley.com
The application of these hyphenated techniques is crucial for identifying impurities, degradation products, and metabolites in systems containing this compound, thereby ensuring a complete chemical profile.
Table 2: Application of Hyphenated Techniques in this compound Analysis
| Hyphenated Technique | Principle | Application to this compound Systems | Citation |
|---|---|---|---|
| LC-MS (Liquid Chromatography-Mass Spectrometry) | Combines the physical separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. | Provides separation and identification of this compound and related substances in a mixture. ESI-MS/MS is a key example. | wiley.comresearchgate.net |
| GC-MS (Gas Chromatography-Mass Spectrometry) | Couples the separation features of gas chromatography with mass spectrometry for detection, suitable for volatile compounds. | Used for the analysis of volatile decomposition products of this compound. | researchgate.net |
Theoretical and Computational Chemistry Approaches to Acetyl Benzoyl Peroxide
Quantum Chemical Calculations on Electronic Structure and Bonding Characteristics
Quantum chemical calculations offer profound insights into the electronic structure and bonding characteristics of acetyl benzoyl peroxide. These calculations, rooted in the principles of quantum mechanics, can predict molecular geometries, bond lengths, bond angles, and the distribution of electron density within the molecule.
A key feature of this compound is the peroxide (-O-O-) linkage, which is inherently weak and plays a crucial role in its chemical reactivity. researchgate.net Quantum chemical calculations on similar organic peroxides typically predict an O-O bond length in the range of 1.45 Å. researchgate.net The C-O-O-R dihedral angles are characteristically around 120°. researchgate.net The gauche conformation is generally preferred to minimize lone pair repulsion between the oxygen atoms. rushim.ru
Computational studies on related peroxides, such as benzoyl peroxide, have been performed using various levels of theory. For instance, Density Functional Theory (DFT) calculations with the B3LYP functional and a 6-31G(d,p) basis set are commonly used to optimize the geometry and calculate electronic properties. science.gov Such calculations for this compound would reveal the precise bond lengths and angles, as well as the Mulliken charges and bond orders for each atom. This information is critical for understanding the molecule's polarity and the relative strengths of its covalent bonds.
Table 1: Representative Calculated Electronic Structure Parameters for a Generic Diacyl Peroxide
| Parameter | Representative Value |
| O-O Bond Length | ~1.45 Å |
| C=O Bond Length | ~1.20 Å |
| C-O Bond Length | ~1.40 Å |
| C-O-O Bond Angle | ~110° |
| C-O-O-C Dihedral Angle | ~120° |
Note: These are typical values for diacyl peroxides and may vary slightly for this compound.
These calculations can also elucidate the nature of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and localization of these orbitals are fundamental to understanding the molecule's reactivity towards nucleophiles and electrophiles.
Density Functional Theory (DFT) Studies of Reaction Mechanisms and Transition States
Density Functional Theory (DFT) has become a workhorse in computational chemistry for studying the mechanisms of chemical reactions. For this compound, DFT calculations are instrumental in mapping out the potential energy surface for its decomposition and other reactions, identifying transition states, and calculating activation energies.
The primary reaction of interest for this compound is the homolytic cleavage of the weak O-O bond to form an acetoxy radical and a benzoyloxy radical. ucl.ac.uk DFT studies on analogous peroxides have shown that this process is the rate-determining step in many of its reactions. researchgate.net Computational methods can predict the bond dissociation energy (BDE) of the O-O bond, which is a key indicator of the molecule's thermal stability. For diacyl peroxides, the O-O BDE is typically in the range of 30-40 kcal/mol.
Following the initial homolysis, the resulting acyloxy radicals can undergo subsequent reactions, most notably decarboxylation. DFT calculations can model the transition state for the loss of carbon dioxide from the acetoxy and benzoyloxy radicals. science.gov Studies on the benzoyloxy radical have shown that the decarboxylation barrier is relatively low, leading to the formation of a phenyl radical and CO2. researchgate.net The computational investigation of these reaction pathways provides a detailed picture of the intermediates and transition states involved, along with their relative energies. This information is crucial for understanding the product distributions observed in the reactions of this compound.
For example, DFT calculations can be used to explore the competition between the cage recombination of the initial radical pair to form methyl benzoate (B1203000) and the escape of the radicals from the solvent cage to initiate other reactions. researchgate.net
Molecular Dynamics Simulations of this compound in Condensed Phases
While quantum chemical calculations provide detailed information about isolated molecules, molecular dynamics (MD) simulations are employed to study the behavior of molecules in condensed phases, such as in solution. MD simulations model the explicit interactions between the solute (this compound) and the surrounding solvent molecules over time, providing insights into solvation effects, diffusion, and local structure.
An MD simulation of this compound in a solvent like methanol (B129727) would reveal the nature of the solvation shell around the molecule. semanticscholar.org It would show how solvent molecules arrange themselves around the polar carbonyl groups and the nonpolar phenyl and methyl groups. This solvent organization can significantly influence the reactivity of the peroxide, particularly the dynamics of the radical pair formed upon O-O bond cleavage.
MD simulations can be used to study the "cage effect," where the solvent molecules form a barrier that can trap the newly formed radicals, promoting their recombination. researchgate.net The lifetime of this solvent cage and the escape probability of the radicals are key parameters that can be estimated from MD simulations. These simulations can also provide insights into the transport properties of this compound, such as its diffusion coefficient in a given solvent.
Computational Prediction of Reactivity, Selectivity, and Stability Parameters
Computational chemistry offers a suite of tools for the a priori prediction of various parameters that govern the reactivity, selectivity, and stability of molecules like this compound. These predictions are invaluable for understanding its chemical behavior and for designing new applications.
One of the most important stability parameters for organic peroxides is the self-accelerating decomposition temperature (SADT), which can be computationally predicted. researchgate.net These predictions often rely on calculating the O-O bond dissociation energy (BDE) using quantum chemical methods. A lower BDE generally correlates with lower thermal stability.
Reactivity indices derived from conceptual DFT, such as the Fukui function and global hardness and softness, can be calculated to predict the most likely sites for nucleophilic and electrophilic attack. science.govsamgtu.ru For this compound, these indices would likely confirm the electrophilic nature of the peroxide oxygens and the carbonyl carbons.
Computational models can also predict the initiation efficiency of peroxides in free-radical polymerization. researchgate.net By calculating the rate of radical generation, it is possible to compare the effectiveness of different peroxides as initiators. These models often consider factors such as the stability of the resulting radicals and the energetics of the decomposition pathway.
Table 2: Computationally Predicted Reactivity/Stability Parameters for Peroxides
| Parameter | Computational Method | Significance |
| O-O Bond Dissociation Energy | DFT, Ab initio | Predicts thermal stability and initiation efficiency. |
| Activation Energy of Decomposition | DFT (Transition State Search) | Determines the rate of radical formation. |
| Fukui Functions | Conceptual DFT | Identifies reactive sites for nucleophilic/electrophilic attack. |
| Self-Accelerating Decomposition Temperature (SADT) | QSPR models based on DFT descriptors | Assesses thermal hazard and stability. |
In Silico Modeling of Decomposition Pathways and Energy Landscapes
In silico modeling provides a comprehensive view of the decomposition pathways of this compound by mapping the potential energy surface (PES) of the reacting system. The PES is a multidimensional surface that represents the energy of the system as a function of the positions of its atoms. mpg.de By exploring this landscape, computational chemists can identify the most favorable reaction pathways, including intermediates and transition states.
The decomposition of this compound begins with the homolytic cleavage of the O-O bond, which represents the initial step on the PES. ucl.ac.uk From this point, the system can follow several paths. The acetoxy and benzoyloxy radicals can recombine within the solvent cage, leading to the formation of methyl benzoate. Alternatively, they can diffuse apart and undergo decarboxylation to form methyl and phenyl radicals, respectively, along with carbon dioxide. researchgate.net
Computational modeling can trace the intricate energy changes along these different reaction coordinates. For instance, the energy profile for the decarboxylation of the benzoyloxy radical can be calculated, revealing the transition state and the exothermicity of the reaction. science.gov By mapping the complete energy landscape, it is possible to understand the branching ratios between different products and how factors like solvent and temperature might influence the outcome of the decomposition.
Photochemical decomposition pathways can also be explored using computational methods. acs.org These calculations would involve studying the electronically excited states of this compound and how they evolve over time, leading to bond cleavage and product formation.
Role in Polymerization and Material Science Applications Non Clinical
Acetyl Benzoyl Peroxide as a Free Radical Initiator in Polymer Synthesis
Organic peroxides, characterized by their weak oxygen-oxygen bond, serve as a principal class of radical initiators in industrial polymer synthesis. wikipedia.org Upon thermal or photochemical decomposition, this compound or the more commonly used benzoyl peroxide cleaves homolytically to form two oxygen-centered radicals. wikipedia.orglibretexts.org In the case of benzoyl peroxide, this initial decomposition yields benzoyloxyl radicals. These radicals can then initiate polymerization by adding to a vinyl monomer, or they may first lose a molecule of carbon dioxide to form phenyl radicals, which in turn initiate polymerization. wikipedia.orglibretexts.org
This initiation process is the first step in a chain reaction mechanism that also includes propagation, chain transfer, and termination. fujifilm.com The process begins with the formation of an active monomeric free radical species from the reaction between the initiator's radical and a monomer molecule. fujifilm.comlibretexts.org This active monomer then rapidly adds to other monomer units in the propagation phase, leading to the formation of a long polymer chain. libretexts.orglibretexts.org This method is widely applied to produce polymers from various vinyl monomers, including styrenes, acrylates, and vinyl chloride. libretexts.orgfujifilm.comlibretexts.org
Kinetics of Free Radical Polymerization Initiated by this compound
The kinetics of free radical polymerization are significantly influenced by the initiator. The rate of polymerization is dependent on both the monomer and the initiator concentrations. libretexts.org Specifically, the rate law for the polymerization of styrene (B11656) with a benzoyl peroxide initiator indicates that the rate is proportional to the monomer concentration and to the square root of the initiator concentration. libretexts.org
A mathematical model developed to simulate the kinetics of benzoyl peroxide/amine initiated polymerization of dimethacrylate monomers included several elementary reactions: initiation, propagation, termination, inhibition, primary radical termination, and radical trapping. researchgate.net This model highlighted the importance of diffusion-controlled phenomena on termination, propagation, and initiation reactions, which become more pronounced as the viscosity of the system increases during polymerization. researchgate.netyoutube.com
Table 1: Factors Influencing Polymerization Kinetics with Peroxide Initiators
| Kinetic Parameter | Influencing Factors | Impact on Polymerization |
|---|---|---|
| Initiation Rate | Initiator concentration, Temperature, Initiator efficiency, Solvent | Determines the number of growing polymer chains. libretexts.org Higher rates can lead to faster monomer conversion but may lower molecular weight. frontiersin.org |
| Propagation Rate | Monomer concentration, Temperature, Monomer reactivity | Governs the speed of polymer chain growth. researchgate.net |
| Termination Rate | Concentration of growing chains, Viscosity (gel effect), Temperature | Controls the final molecular weight. frontiersin.org Can be diffusion-controlled, leading to autoacceleration. youtube.com |
| Chain Transfer | Presence of chain transfer agents, Initiator, Monomer, Solvent | Can reduce the molecular weight of the resulting polymer. frontiersin.org |
Controlled Radical Polymerization (CRP) Strategies Utilizing this compound Derivatives
While traditional free radical polymerization offers limited control over polymer architecture, Controlled Radical Polymerization (CRP), also known as Reversible-Deactivation Radical Polymerization (RDRP), techniques enable the synthesis of polymers with well-defined molecular weights, narrow molecular weight distributions (polydispersity), and complex architectures. researchgate.netresearchgate.net
One prominent CRP method is Nitroxide-Mediated Polymerization (NMP). In NMP, a stable nitroxide radical, such as 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO), is used to reversibly trap the growing polymer chains. fujifilm.com This establishes a dynamic equilibrium between active (growing) and dormant (trapped) species. Benzoyl peroxide can be used as the primary initiator in such systems. For example, the polymerization of styrene with BPO in the presence of TEMPO allows for the synthesis of polymers with molecular weights of several tens of thousands and a narrow molecular weight distribution (Mw/Mn < 1.3). fujifilm.com
Atom Transfer Radical Polymerization (ATRP) is another powerful CRP technique where benzoyl peroxide can be part of the initiating system, often in combination with a transition metal complex. researchgate.netnih.gov These methods provide pathways to create advanced polymer structures like block copolymers from various monomers. researchgate.netnih.gov
Impact on Polymer Architecture, Molecular Weight Distribution, and End-Group Functionality
The choice of initiator and polymerization technique profoundly affects the final properties of the polymer. In conventional free radical polymerization, the high concentration of radicals can lead to frequent termination reactions, resulting in polymers with a broad molecular weight distribution. frontiersin.org The initiator fragments become the end-groups of the polymer chains, which can influence the polymer's properties and subsequent applications.
In contrast, CRP techniques that utilize peroxide derivatives allow for precise control over these characteristics. researchgate.net By maintaining a low concentration of active radicals at any given time, termination reactions are minimized, allowing chains to grow more uniformly. researchgate.net This leads to polymers with a predetermined molecular weight and a narrow molecular weight distribution. fujifilm.com Furthermore, the "living" nature of these polymerizations means that the end-groups remain active, enabling the synthesis of complex architectures such as block copolymers by sequential monomer addition. researchgate.netresearchgate.net The polymer architecture itself—whether it be a linear chain, a block copolymer, or a gradient copolymer—significantly influences the material's physicochemical properties and aggregation behavior in solution. researchgate.netscilit.com
Cross-linking and Curing Applications in Polymer and Resin Chemistry
Peroxides are widely used as cross-linking agents to transform thermoplastic polymers into thermosets, enhancing their mechanical properties, thermal stability, and chemical resistance. iupac.orgarcorepoxy.com The process, often called curing or vulcanization, involves the peroxide decomposing at elevated temperatures to form free radicals. nih.gov These radicals abstract hydrogen atoms from the polymer chains, creating polymer radicals that can then combine to form covalent bonds, or cross-links, between the chains. iupac.org
Benzoyl peroxide is an effective curing agent for various systems:
Elastomer Blends: In composites of natural rubber (NR) and other elastomers, benzoyl peroxide can be used to induce cross-linking. researchgate.netmnkjournals.com For instance, in epoxidized natural rubber (ENR 25)/acrylonitrile-butadiene rubber (NBR) blends, the extent of cross-linking with benzoyl peroxide directly influences adhesion properties like tack and peel strength. mnkjournals.com An optimal loading of the peroxide leads to maximum cohesive strength. mnkjournals.com
Acrylic Resins: The benzoyl peroxide/amine redox system is employed to initiate the cross-linking polymerization of acrylic resins, which is particularly useful for curing coatings in areas shielded from UV light or in thick, pigmented systems. researchgate.net This dual-curing method combines photopolymerization for surface cure with a redox reaction for hardening shadow areas. researchgate.net
Polymer Films: Benzoyl peroxide structures can be generated in situ within polymer films for subsequent cross-linking. For example, benzil (B1666583) can be converted to benzoyl peroxide in polystyrene films upon irradiation, and the subsequent thermal decomposition of these peroxide groups leads to extensive cross-linking, rendering the film insoluble. nih.gov
Surface Modification and Functionalization of Materials Through Peroxide-Initiated Reactions
The reactive radicals generated from this compound can be harnessed to chemically modify the surfaces of various materials, altering properties like hydrophilicity, adhesion, and biocompatibility. This is particularly valuable in the creation of composite materials where strong interfacial bonding is critical.
Natural Fibers: The surface of natural fibers like hemp or jute can be modified to improve their compatibility with polymer matrices. researchgate.netresearchgate.net Organic peroxides can decompose to form radicals that graft onto the cellulose (B213188) macromolecules of the fiber. researchgate.nettandfonline.com This process can enhance the interfacial adhesion between the fiber and the polymer matrix, leading to composite materials with improved mechanical properties and reduced water absorption. researchgate.nettandfonline.com
Carbon Materials: The surfaces of carbon materials such as graphene can be functionalized using free radical reactions initiated by benzoyl peroxide. mdpi.com This covalent functionalization involves the attachment of organic groups (e.g., phenyl groups from BPO) to the graphene lattice, which can be used to tune its electronic and chemical properties. mdpi.comarxiv.org This modification is crucial for optimizing charge transfer properties and improving the dispersion of these materials in solvents or polymer matrices. mdpi.com
Development of Novel Polymeric Materials and Composites Employing this compound
The versatility of peroxide-initiated polymerization and modification has led to the development of numerous advanced materials with tailored properties.
Natural Fiber Composites: Benzoyl peroxide is used as an initiator to graft polymer chains onto natural fibers, creating novel composite materials. For example, bamboo specimens can be impregnated with monomers like methyl methacrylate (B99206) (MMA) and styrene in a solution containing benzoyl peroxide. researchgate.net Subsequent heating initiates polymerization in situ, resulting in a bamboo-polymer composite with enhanced thermal stability and mechanical strength. researchgate.net Similarly, composites based on natural rubber reinforced with hemp have been developed using benzoyl peroxide as the cross-linking agent. researchgate.net
Dental Materials: In dentistry, benzoyl peroxide is a key component of the redox initiator systems used in self-curing resin composites and adhesives. researchgate.netnih.gov It is often paired with an aromatic amine to generate free radicals at ambient temperatures, allowing for the polymerization and hardening of the material without the need for a light source. researchgate.netresearchgate.net This technology is crucial for developing restorative materials with high mechanical strength and good adhesion. nih.gov
pH-Responsive Hydrogels: Novel polymeric composites, such as those based on carboxymethyl chitosan (B1678972) and poly(acrylic acid), can be synthesized via free radical polymerization. nih.gov These cross-linked hydrogel systems can exhibit pH-responsive swelling and drug release behavior, making them promising candidates for controlled drug delivery applications, such as targeting cancer therapies. nih.gov
Decomposition Pathways and Stability Kinetics of Acetyl Benzoyl Peroxide
Thermal Decomposition Mechanisms and Kinetic Studies
The thermal decomposition of diacyl peroxides like acetyl benzoyl peroxide proceeds through the homolytic cleavage of the O-O bond, which has a relatively low bond dissociation energy. This initial step generates two distinct carboxyl radicals: an acetoxy radical and a benzoyloxy radical.
Precise kinetic parameters, such as activation energy (Ea) and rate constants (k), for the thermal decomposition of this compound are not extensively documented in readily available literature. However, the behavior of analogous diacyl peroxides, such as benzoyl peroxide (BPO), provides insight into the expected values. For comparison, the thermal decomposition of BPO has been studied in detail, showing a strong dependence on the solvent environment.
The decomposition typically follows first-order kinetics, especially in dilute solutions where induced decomposition is minimized. The rate constant can be described by the Arrhenius equation, which relates the rate constant to the activation energy and temperature.
Table 1: Representative Thermal Decomposition Kinetic Data for Benzoyl Peroxide (BPO) Note: This data is for Benzoyl Peroxide and is provided for illustrative purposes due to the lack of specific data for this compound.
The thermal decomposition of this compound initiates with the scission of the peroxide bond, yielding acetoxy and benzoyloxy radicals.
C₆H₅C(O)OOC(O)CH₃ → C₆H₅C(O)O• + •OC(O)CH₃
These primary radicals are relatively unstable and can undergo several subsequent reactions:
Decarboxylation: Both radicals can rapidly lose carbon dioxide to form phenyl and methyl radicals, respectively. This is a major pathway due to the formation of the stable CO₂ molecule.
C₆H₅C(O)O• → C₆H₅• + CO₂
CH₃C(O)O• → CH₃• + CO₂
Radical Recombination: The various radical intermediates can combine to form stable products. For example:
Phenyl and methyl radicals can form toluene.
Two phenyl radicals can form biphenyl.
Two methyl radicals can form ethane.
A phenyl radical and a benzoyloxy radical can form phenyl benzoate (B1203000).
Hydrogen Abstraction: Radicals can abstract hydrogen atoms from solvent molecules or other species, leading to the formation of benzene (B151609) (from phenyl radicals) or methane (B114726) (from methyl radicals).
The final product distribution is complex and highly dependent on the reaction conditions, particularly the nature of the solvent, which can be attacked by the highly reactive radical intermediates.
Photochemical Decomposition Processes and Photolytic Radical Generation
This compound can also be decomposed by the absorption of ultraviolet (UV) light. Photochemical decomposition, or photolysis, offers a method for generating radicals at lower temperatures than required for thermal decomposition. The process begins with the absorption of a photon, which excites the molecule and leads to the homolytic cleavage of the O-O bond, similar to the thermal pathway.
The efficiency of photochemical decomposition is quantified by the quantum yield (Φ), which is the number of peroxide molecules decomposed per photon absorbed. For acyl peroxides, the quantum yield for the photodissociation of the O-O bond has been determined to be in the range of 0.12–0.14. researchgate.net This indicates that for every 100 photons absorbed, approximately 12 to 14 molecules of the peroxide undergo decomposition.
The decomposition is dependent on the wavelength of the incident light. researchgate.net Organic peroxides generally require UV radiation for direct photolysis. researchgate.net The molecule must absorb the light, and the energy of the photons must be sufficient to break the peroxide bond. While specific wavelength dependence studies for this compound are not widely detailed, the absorption spectrum would dictate the most effective wavelengths for initiating decomposition.
Table 2: Photodissociation Quantum Yield for Acyl Peroxides
Upon photolysis, this compound generates the same primary radical intermediates as thermal decomposition: the acetoxy and benzoyloxy radicals. Low-temperature photochemical studies have allowed for the direct observation of the subsequent methyl and phenyl radicals via matrix isolation infrared spectroscopy.
The reactivity of these photogenerated radicals is diverse. Acyl radicals are valuable synthetic intermediates that can participate in a variety of chemical transformations, including addition reactions to alkenes and aromatic systems. The phenyl and methyl radicals are also highly reactive species capable of initiating polymerization or engaging in hydrogen abstraction and addition reactions.
Catalytic Decomposition Induced by Metal Ions or Other Chemical Species
The decomposition of peroxides can be significantly accelerated by the presence of catalysts, most notably transition metal ions capable of undergoing one-electron redox reactions. While specific studies on this compound are limited, the general mechanism for diacyl peroxides involves a redox cycle with metal ions such as copper(I)/copper(II) or iron(II)/iron(III).
The catalytic cycle is generally initiated by a one-electron transfer from the metal ion in its lower oxidation state to the peroxide, cleaving the O-O bond.
For example, using a generic metal ion Mⁿ⁺:
Reductive Cleavage: C₆H₅C(O)OOC(O)CH₃ + Mⁿ⁺ → C₆H₅C(O)O⁻ + •OC(O)CH₃ + M⁽ⁿ⁺¹⁾⁺ or C₆H₅C(O)O• + ⁻OC(O)CH₃ + M⁽ⁿ⁺¹⁾⁺
Radical Reaction: The generated carboxyl radical can then decarboxylate to form an alkyl or aryl radical and CO₂.
Regeneration (possible pathway): The metal ion in its higher oxidation state can be reduced back by another radical or species in the system, completing the catalytic cycle.
This catalytic pathway effectively lowers the activation energy for decomposition, allowing the reaction to proceed at much lower temperatures than thermal decomposition. The decomposition of benzoyl peroxide, for instance, is known to be catalyzed by iron ions. researchgate.net The presence of such metal ions can dramatically decrease the stability of peroxide solutions.
Influence of Environmental Factors on Stability
The stability of this compound, like other organic peroxides, is intrinsically linked to its chemical environment. Factors such as pH, the presence of oxygen, and various impurities can significantly alter its decomposition rate and pathways.
Impurities: The presence of impurities is a major factor affecting the stability of organic peroxides. This compound can be highly susceptible to contaminants, particularly those that can induce or participate in radical reactions.
Metal Ions: Transition metal ions, such as iron, copper, and cobalt, are known to be potent catalysts for the decomposition of organic peroxides through redox reactions (Fenton-like reactions). These metals can cycle between different oxidation states, continuously generating radicals and accelerating the decomposition process.
Reducing Agents: Strong reducing agents can react directly with the peroxide linkage, leading to rapid and often exothermic decomposition.
Amines and Other Nucleophiles: Certain organic compounds, such as amines, can induce the decomposition of peroxides. The lone pair of electrons on the nitrogen atom can attack the peroxide bond, initiating decomposition.
Other Radicals: The presence of other radical initiators or sources of free radicals in a system can induce the decomposition of this compound. This "induced decomposition" occurs when radicals from another source attack the peroxide molecule, leading to its breakdown.
The impact of these impurities is often concentration-dependent and can be synergistic.
Chemical Stabilization Strategies for Peroxide-Based Systems (non-formulation aspects)
To mitigate the inherent instability of organic peroxides like this compound, various chemical stabilization strategies can be employed, focusing on the chemical nature of the system rather than physical formulation techniques.
Radical Scavengers/Inhibitors: Since a primary decomposition pathway for this compound is through free radical mechanisms, the addition of radical scavengers or inhibitors is a key stabilization strategy. These compounds function by reacting with and neutralizing the highly reactive radical intermediates that propagate the decomposition chain reaction.
Phenolic Antioxidants: Compounds like butylated hydroxytoluene (BHT) and butylated hydroxyanisole (BHA) are effective radical scavengers. They donate a hydrogen atom to a radical, forming a stable phenoxy radical that is less likely to continue the chain reaction.
Hindered Amine Light Stabilizers (HALS): While primarily used for photostabilization, HALS can also inhibit thermally induced radical degradation pathways. They act as regenerative radical scavengers.
The effectiveness of a particular radical scavenger depends on the specific radicals being formed and the environmental conditions.
Chelating Agents: To counteract the catalytic effect of metal ion impurities, chelating agents can be introduced. These molecules, such as ethylenediaminetetraacetic acid (EDTA) and its salts, bind to metal ions, forming a stable complex. This sequestration of the metal ions prevents them from participating in the redox reactions that initiate peroxide decomposition.
Emerging Research Frontiers and Methodological Advancements in Acetyl Benzoyl Peroxide Chemistry
Design and Synthesis of Novel Acetyl Benzoyl Peroxide Derivatives with Tuned Reactivity
The reactivity of this compound is fundamentally governed by the stability of its peroxide (-O-O-) bond. A key frontier of research is the rational design and synthesis of novel derivatives where this reactivity is precisely tuned for specific applications. The primary strategy involves introducing substituents onto the aromatic ring of the benzoyl moiety.
Research findings indicate that the thermal stability and decomposition kinetics of diacyl peroxides can be systematically altered. Electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) on the benzoyl ring modify the electronic properties of the entire molecule, thereby influencing the peroxide bond dissociation energy. For instance, EWGs can increase the rate of decomposition by stabilizing the resulting benzoyloxyl radical, while EDGs may have the opposite effect.
The synthesis of these derivatives often follows established pathways for asymmetric peroxides, typically involving the reaction of a peroxy acid with an acyl chloride or the acylation of a hydroperoxide. wikipedia.org Advanced synthetic methods are being explored to create these tailored molecules with high purity and yield. The goal is to create a library of this compound derivatives with a predictable spectrum of reactivity, from highly reactive initiators for low-temperature polymerization to more stable variants for controlled oxidation reactions. acs.org
| Substituent (on Benzoyl Ring) | Electronic Effect | Predicted Impact on Peroxide Bond Stability | Predicted Decomposition Rate | Potential Application |
|---|---|---|---|---|
| -NO₂ (Nitro) | Strong Electron-Withdrawing | Decreased | Faster | Low-temperature radical initiation |
| -Cl (Chloro) | Electron-Withdrawing | Slightly Decreased | Slightly Faster | Standard polymerization initiation |
| -H (Unsubstituted) | Neutral | Baseline | Baseline | General purpose radical source |
| -CH₃ (Methyl) | Electron-Donating | Slightly Increased | Slightly Slower | Higher temperature applications |
| -OCH₃ (Methoxy) | Strong Electron-Donating | Increased | Slower | Controlled oxidation reactions |
Integration of this compound in Advanced Organic Synthesis Strategies
Beyond its traditional role as a simple radical initiator for polymerization, this compound is being explored for more sophisticated applications in organic synthesis. nbinno.comlibretexts.org The generation of two distinct radical species—the benzoyloxyl radical and the acetoxyl radical—upon decomposition offers unique synthetic possibilities.
Radical Generation: The primary application remains in initiating chain-growth polymerization. wikipedia.org The benzoyloxyl radical can subsequently decarboxylate to form a phenyl radical, while the acetoxyl radical can decarboxylate to a highly reactive methyl radical. This mixture of initiating species can influence polymer properties.
Asymmetric and Catalytic Reactions: A significant area of emerging research is the use of organic peroxides in metal-catalyzed asymmetric reactions. rsc.orgresearcher.lifersc.org In these systems, the peroxide can act as an oxidant within a chiral catalyst's coordination sphere, enabling the enantioselective synthesis of valuable molecules like chiral allylic esters or epoxides. rsc.orgresearchgate.net While much of this work has used other peroxides, the principles can be extended to this compound, where its asymmetric nature could be exploited in novel catalytic cycles.
Oxidative C-H Functionalization: Peroxides are increasingly used for the direct functionalization of C-H bonds. acs.org The highly reactive radicals generated from this compound could be harnessed for selective hydrogen atom abstraction, followed by radical coupling to introduce acetate (B1210297) or benzoate (B1203000) groups into complex molecules.
The integration of this compound into these advanced strategies requires a deep understanding of the competitive reactivity of the generated radicals and their interaction with substrates and catalysts.
In Situ Spectroscopic Monitoring Techniques for Peroxide Reactions
To fully control and optimize reactions involving this compound, real-time monitoring of its decomposition and subsequent reactions is crucial. In situ spectroscopic techniques are powerful tools for achieving this, providing kinetic and mechanistic data without the need for sampling and quenching.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is highly effective for monitoring reaction kinetics in real-time. iastate.eduresearchgate.net A reaction can be run directly in an NMR tube, allowing for the simultaneous tracking of the disappearance of reactant peaks and the appearance of product peaks. nih.gov This can provide precise rate constants for the decomposition of this compound under various conditions (temperature, solvent) and identify the products formed from radical interactions with the solvent or other substrates.
Fourier-Transform Infrared (FTIR) Spectroscopy: In situ FTIR spectroscopy, often using attenuated total reflectance (ATR) probes, can monitor changes in vibrational modes during a reaction. researchgate.net For this compound, this would involve tracking the decrease in the intensity of the characteristic peroxide O-O stretch and the carbonyl (C=O) absorptions of the parent molecule, while observing the growth of bands corresponding to products like CO₂, esters, and carboxylic acids.
Raman Spectroscopy: Raman spectroscopy is particularly sensitive to non-polar bonds, making it an excellent tool for observing the peroxide O-O bond. researchgate.net This technique can be used to monitor the homolytic cleavage of the peroxide bond, providing direct evidence of the initiation step in radical reactions.
These techniques provide a window into the reaction as it happens, enabling precise control over reaction conditions and a deeper understanding of complex reaction mechanisms. fu-berlin.de
Machine Learning and AI-Guided Discovery in Peroxide Chemistry
The complexity of peroxide chemistry, with its competing reaction pathways and sensitive dependence on conditions, makes it an ideal area for the application of machine learning (ML) and artificial intelligence (AI). These computational tools are poised to revolutionize how peroxide-based reagents are designed and utilized.
Predictive Modeling of Stability: One of the most critical parameters for an organic peroxide is its thermal stability, often characterized by the self-accelerating decomposition temperature (SADT). ML models, such as support vector regression, can be trained on datasets of known peroxides to predict the SADT of novel structures with high accuracy. acs.org This allows for the rapid in silico screening of potential this compound derivatives (as discussed in section 8.1) to identify candidates with desired stability profiles before committing to their synthesis.
Accelerating Catalyst Discovery: In the context of metal-catalyzed reactions, AI can accelerate the discovery of new catalysts that enhance the reactivity or selectivity of this compound. youtube.com ML models can screen vast numbers of potential metal-ligand combinations to identify promising candidates for specific transformations, such as selective oxidation. semanticscholar.orgresearchgate.netresearchgate.net
Elucidating Reaction Mechanisms: Computational chemistry, guided by AI, can be used to model the intricate potential energy surfaces of peroxide decomposition and subsequent radical reactions. nih.govresearchgate.netacs.org This can help unravel complex mechanisms, predict product distributions, and understand the subtle factors that control reaction outcomes, providing insights that are difficult to obtain through experimentation alone.
By integrating experimental data with advanced computational models, researchers can significantly shorten the discovery and optimization cycle for new applications of this compound.
Environmental Fate and Chemical Degradation in Diverse Chemical Environments
Understanding the environmental fate of this compound is essential for assessing its lifecycle and developing sustainable applications. Its degradation is primarily governed by chemical processes such as hydrolysis, photolysis, and thermal decomposition, which vary depending on the environmental compartment (e.g., water, soil).
Hydrolysis: In aqueous environments, this compound is susceptible to hydrolysis. The ester-like linkages can be cleaved by water, a process that is often pH-dependent. The likely initial products are acetic acid and benzoic peroxy acid. The peroxy acid is itself unstable and would further decompose into benzoic acid and oxygen.
Thermal Decomposition: In soil and water, thermal energy can induce the homolytic cleavage of the O-O bond. nih.gov The resulting radicals will react rapidly with surrounding materials, such as soil organic matter or dissolved organic compounds, initiating a cascade of secondary reactions. usda.govacs.org
Photolysis: Sunlight, particularly its UV component, can provide the energy to break the peroxide bond, leading to photodegradation. This is a significant degradation pathway in sunlit surface waters.
Biodegradation: While direct microbial degradation pathways for this compound are not well-documented, its primary hydrolysis products, acetic acid and benzoic acid, are common metabolites and are readily biodegradable by a wide range of microorganisms. nih.govresearchgate.net Therefore, it is expected that the ultimate fate of the molecule involves mineralization to carbon dioxide and water.
| Pathway | Environment | Primary Mechanism | Key Intermediates/Products | Influencing Factors |
|---|---|---|---|---|
| Hydrolysis | Water, Moist Soil | Nucleophilic attack by water on carbonyl carbons | Acetic acid, Benzoic peroxy acid, Benzoic acid | pH, Temperature |
| Photolysis | Sunlit Surface Waters, Soil Surface | UV-induced homolytic cleavage of O-O bond | Benzoyloxyl radical, Acetoxyl radical, Phenyl radical, Methyl radical | Sunlight intensity, Water clarity |
| Thermal Decomposition | Water, Soil | Heat-induced homolytic cleavage of O-O bond | Benzoyloxyl radical, Acetoxyl radical | Temperature |
| Biodegradation | Water, Soil | Microbial metabolism of degradation products | Carbon dioxide, Water | Microbial activity, Oxygen levels, Nutrient availability |
Q & A
Q. What are the key physicochemical properties of Acetyl Benzoyl Peroxide relevant to its use as a polymerization catalyst?
this compound is a flammable yellow-white crystalline compound with superior active oxygen content (10.5%–11.5%) compared to other diacyl peroxides, making it effective for initiating radical polymerization. Its solubility in organic solvents (e.g., ethanol, acetonitrile) and stability in pure, undiluted form are critical for applications requiring minimal catalyst contamination .
Q. Methodological Insight :
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Personal Protective Equipment (PPE) : Neoprene gloves, DuPont Tychem® suits, and indirect-vent goggles to prevent skin/eye contact.
- Storage : Keep below 25°C in airtight containers, away from reducing agents or metals (e.g., iron, copper) to avoid explosive decomposition .
- Emergency Response : For spills, use non-sparking tools and inert absorbents (e.g., vermiculite). Avoid water due to combustion risks .
Q. How is this compound synthesized and characterized in research settings?
Synthesis :
- React acetyl chloride with benzoyl peroxide in anhydrous conditions, followed by recrystallization from non-polar solvents.
Characterization : - Purity Assay : HPLC with acetonitrile extraction and internal standard calibration (e.g., using a C18 column and UV detection at 254 nm) .
- Structural Confirmation : FT-IR for peroxide (-O-O-) bond identification (~800–900 cm⁻¹) and NMR for acetyl/benzoyl group verification .
II. Advanced Research Questions
Q. How do solvent polarity and temperature affect the solubility and stability of this compound in formulation development?
Key Findings :
Q. Methodological Insight :
Q. What analytical methods are used to quantify this compound purity in experimental matrices?
Q. How can researchers resolve contradictions in decomposition kinetics data across different solvent systems?
Case Study : Discrepancies in ethanol vs. propylene glycol systems.
- Root Cause : Solvent-induced radical scavenging or esterification side reactions.
- Resolution :
III. Contradictions and Limitations in Current Research
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
